2-Phenyloxazolo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-2-5-9(6-3-1)12-14-11-10(15-12)7-4-8-13-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMJKCOEYOMJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of 2 Phenyloxazolo 4,5 B Pyridine
Established Synthetic Routes and Precursor Utilization
Traditional synthetic strategies for the 2-phenyloxazolo[4,5-b]pyridine core primarily rely on the condensation and subsequent cyclization of aminopyridinol derivatives with various benzoylating agents. These methods, while foundational, have paved the way for the development of more sophisticated synthetic designs.
Condensation Reactions of Aminopyridinol Derivatives
The cornerstone of this compound synthesis is the reaction between 2-amino-3-hydroxypyridine (B21099) and a benzoic acid derivative. oiccpress.comresearchgate.net This initial step involves the formation of an amide linkage, a critical precursor to the final oxazole (B20620) ring. A variety of reagents can be employed to introduce the benzoyl group, including benzoic acid itself, benzoyl chloride, and benzoic anhydride. oiccpress.com
The choice of the condensing agent and reaction conditions can significantly influence the yield and purity of the intermediate N-(3-hydroxy-2-pyridyl)benzamide. For instance, the direct condensation with benzoic acid often requires a catalyst and heat to drive the reaction to completion.
Cyclization Strategies and Reaction Conditions
Following the initial condensation, the crucial step is the intramolecular cyclization of the N-(3-hydroxy-2-pyridyl)benzamide intermediate to form the oxazole ring. This transformation typically involves dehydration, which can be promoted by various reagents and conditions. Polyphosphoric acid (PPA) and polyphosphate ester (PPE) have been traditionally used to facilitate this cyclization at elevated temperatures. researchgate.net
The reaction conditions for both condensation and cyclization are often robust, requiring high temperatures and strong acids or dehydrating agents. These established routes, while effective, can sometimes lead to side reactions and require rigorous purification procedures.
Contemporary and Environmentally Conscious Synthetic Approaches
In recent years, the focus has shifted towards the development of more sustainable and efficient synthetic methodologies. These contemporary approaches aim to minimize waste, reduce reaction times, and utilize catalysts that can be easily recovered and reused.
Catalytic Synthesis Methodologies
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound has benefited significantly from the introduction of novel catalytic systems.
HClO₄·SiO₂: Silica-supported perchloric acid (HClO₄·SiO₂) has emerged as a highly efficient and reusable heterogeneous catalyst for the one-pot synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines. oiccpress.comresearchgate.netresearchgate.net This method involves the direct reaction of 2-amino-3-hydroxypyridine with substituted benzoic acids under ambient conditions. oiccpress.comresearchgate.net The use of this solid-supported catalyst simplifies the work-up procedure and allows for the easy recovery and reuse of the catalyst, making the process more environmentally friendly. oiccpress.comresearchgate.net
SBA-Pr-NH₂: Amino-functionalized SBA-15 (SBA-Pr-NH₂), a basic nano-catalyst, has been successfully employed in the one-pot synthesis of 2-aryloxazolo[4,5-b]pyridines. oiccpress.com This catalyst facilitates the condensation reaction of 2-amino-3-hydroxypyridine and benzoyl chlorides under microwave irradiation in solvent-free conditions. oiccpress.com The nanoporous structure of the catalyst can also act as a nano-reactor, enhancing the reaction efficiency. oiccpress.com
Palladium-catalyzed: While not exclusively applied to this compound, palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of biheteroaryl molecules. rsc.org Palladium-catalyzed intermolecular C-H/C-H cross-coupling of pyridine (B92270) N-oxides with various heterocycles provides a regioselective approach to unsymmetrical biheteroaryls. rsc.org This methodology holds potential for the derivatization of the pyridine ring of the oxazolo[4,5-b]pyridine (B1248351) system.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates and improve yields. The synthesis of 2-aryloxazolo[4,5-b]pyridines has been shown to be significantly enhanced by microwave irradiation. oiccpress.com
In a notable example, the condensation of 2-amino-3-hydroxypyridine with benzoyl chlorides in the presence of the SBA-Pr-NH₂ catalyst under solvent-free microwave conditions provides the desired products in high yields with significantly reduced reaction times. oiccpress.com This protocol highlights the synergistic effect of a robust catalyst and an efficient energy source.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Ref |
| 2-Amino-3-hydroxypyridine | Benzoyl chloride | SBA-Pr-NH₂ | Microwave, Solvent-free | This compound | 95 | oiccpress.com |
| 2-Amino-3-hydroxypyridine | 4-Chlorobenzoyl chloride | SBA-Pr-NH₂ | Microwave, Solvent-free | 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | 92 | oiccpress.com |
| 2-Amino-3-hydroxypyridine | 4-Methylbenzoyl chloride | SBA-Pr-NH₂ | Microwave, Solvent-free | 2-(4-Methylphenyl)oxazolo[4,5-b]pyridine | 96 | oiccpress.com |
| 2-Amino-3-hydroxypyridine | 4-Methoxybenzoyl chloride | SBA-Pr-NH₂ | Microwave, Solvent-free | 2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine | 93 | oiccpress.com |
One-Pot and Multi-Component Reaction Design
The use of HClO₄·SiO₂ as a catalyst allows for a one-pot synthesis where 2-amino-3-hydroxypyridine and substituted benzoic acids are combined in a single step to afford the final product in high yields. researchgate.netresearchgate.net Similarly, the SBA-Pr-NH₂ catalyzed microwave-assisted synthesis is also a one-pot procedure. oiccpress.com These methods avoid the isolation of the intermediate amide, thereby simplifying the synthetic process and reducing solvent consumption.
The development of novel multi-component reactions for the synthesis of related pyridine-fused heterocycles suggests that such strategies could be further extended to the efficient construction of the this compound scaffold. nih.govekb.eg
Solvent-Free and Green Chemistry Considerations
In recent years, synthetic chemistry has shifted towards more environmentally benign methods, minimizing waste and energy consumption. The synthesis of this compound and its analogs has benefited from these green chemistry principles, particularly through the adoption of solvent-free and microwave-assisted techniques. nih.govscielo.br
One notable solvent-free approach involves the condensation reaction of 2-amino-3-hydroxypyridine with benzoyl chlorides under microwave irradiation. This method is facilitated by an amino-functionalized SBA-15 (SBA-Pr-NH2), a heterogeneous nanoporous solid base catalyst. The advantages of this protocol include significantly reduced reaction times, high product yields, and a simple work-up procedure where the catalyst can be easily recovered by filtration and reused without a noticeable loss in reactivity. nih.gov The absence of hazardous organic solvents makes this a significant improvement over many traditional methods. nih.gov
Another eco-friendly strategy employs a silica-supported perchloric acid (HClO₄·SiO₂) catalyst for the one-pot synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine and substituted benzoic acids. This reaction proceeds efficiently under ambient conditions, offering high conversion rates, short reaction times, and straightforward work-up. researchgate.net The reusability of the solid-supported catalyst aligns well with the tenets of green chemistry. researchgate.net Furthermore, the use of polyethylene (B3416737) glycol (PEG 400) as a green, recyclable solvent has also been reported, enhancing the sustainability of the synthesis. researchgate.net Mechanochemical methods, using mechanical friction via manual grinding or a vortex mixer, have also emerged as a sustainable, solvent-free alternative for synthesizing related heterocyclic compounds, a technique that could be applicable here. scielo.br
The following table summarizes a comparison of different green synthetic methods for related heterocyclic compounds.
| Method | Catalyst/Conditions | Solvent | Key Advantages |
| Microwave Irradiation | Amino-functionalized SBA-15 | Solvent-Free | Rapid reaction, high yields, reusable catalyst. nih.gov |
| Solid-Support Catalysis | Silica-supported Perchloric Acid | None / PEG 400 | Ambient conditions, high conversion, reusable catalyst. researchgate.net |
| Mechanochemistry | Manual grinding / Vortex | Solvent-Free | Reduced waste, no solvent required, energy efficient. scielo.br |
Strategies for Functionalization and Structural Diversification
To explore the full potential of the this compound scaffold, extensive functionalization and structural diversification are necessary. These modifications are crucial for developing libraries of compounds for structure-activity relationship (SAR) studies, which help in identifying derivatives with enhanced potency and selectivity for biological targets. mdpi.comnih.gov
A primary strategy for diversification involves modifying the 2-phenyl ring. This is most directly achieved by utilizing a range of substituted benzoic acids or benzoyl chlorides as starting materials in the initial cyclization reaction. researchgate.net This approach allows for the introduction of a wide variety of functional groups onto the phenyl ring, including electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂). researchgate.net
For more complex modifications, modern cross-coupling reactions are employed. Although direct cross-coupling on the this compound itself is not extensively detailed, methodologies developed for related heterocyclic systems are highly applicable. For instance, palladium-catalyzed Suzuki coupling reactions are a powerful tool for creating C-C bonds, enabling the connection of various aryl or heteroaryl moieties to the phenyl ring. nih.gov This is typically achieved by first synthesizing a halogenated (e.g., bromo- or iodo-) derivative of the this compound, which can then participate in cross-coupling with a wide range of boronic acids or esters. nih.govmdpi.com
Functionalization of the fused oxazolopyridine core itself provides another avenue for structural diversification. The introduction of certain functional groups can significantly alter the molecule's electronic properties and its potential interactions with biological targets. For example, introducing a nitro group onto the pyridine ring of a related azolopyridine system has been shown to dramatically increase the electrophilicity of the ring system. nih.gov This "superelectrophilic" character makes the core susceptible to nucleophilic addition, allowing for the introduction of various C-nucleophiles under mild conditions. nih.govresearchgate.net
Halogenation of the heterocyclic core is a key strategy for enabling further modifications. Bromination of an oxazole ring using N-Bromosuccinimide (NBS) has been demonstrated, creating a versatile handle for subsequent reactions like Sonogashira or Suzuki cross-couplings. chemrxiv.org This allows for the attachment of alkyne groups, aryl groups, and other functionalities. nih.govchemrxiv.org While specific examples for the this compound core are sparse, these established methods for related heterocycles provide a clear blueprint for such synthetic transformations.
The systematic synthesis of libraries of this compound derivatives is fundamental to medicinal chemistry and drug discovery. By creating a series of related compounds with varied substituents, researchers can systematically investigate how structural changes affect biological activity (SAR). nih.govnih.gov
For example, a library of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives was synthesized and screened for antimicrobial activity. researchgate.netresearchgate.net The study revealed that compounds with specific substitutions on the phenyl ring exhibited potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
In another study, a series of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives (compounds 2a-2i ) were designed and synthesized as potential antitumor agents targeting human DNA topoisomerase IIα (hTopo IIα). nih.govresearchgate.net The biological evaluation of this library identified 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i ) as a promising inhibitor of hTopo IIα, with an IC₅₀ value of 2 µM, which was more potent than the reference drug etoposide. nih.govresearchgate.net
The table below presents selected data from a study on hTopo IIα inhibition, illustrating the process of SAR.
| Compound | Phenyl Substituent (R) | hTopo IIα IC₅₀ (µM) |
| 2a | H | >100 |
| 2c | 4-Cl | 25 |
| 2f | 4-OCH₃ | 50 |
| 2h | 4-NO₂ | 10 |
| 2i | 4-C₄H₉ | 2 |
| Etoposide (Reference) | - | 4.3 |
Data sourced from a study on oxazolopyridines as antitumor agents. nih.govresearchgate.net
These examples underscore the importance of synthesizing diverse libraries to identify lead compounds and to understand the molecular features required for a desired biological effect. researchgate.net
Reactivity Profiles and Reaction Mechanisms of 2 Phenyloxazolo 4,5 B Pyridine
Mechanistic Studies of Chemical Transformations and Rearrangements
While specific mechanistic studies on rearrangements of 2-phenyloxazolo[4,5-b]pyridine are not extensively documented, related systems provide insights into potential transformations. For the analogous isoxazolo[4,5-b]pyridine (B12869654) systems, the Boulton-Katritzky rearrangement has been observed. This type of rearrangement is a common feature for various heterocyclic systems and involves the thermal or base-catalyzed reorganization of the ring atoms. In the case of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, a base-promoted rearrangement leads to the formation of 3-hydroxy-2-(2-aryl researchgate.netacs.orgdntb.gov.uatriazol-4-yl)pyridines. This suggests that under specific conditions, the oxazolo[4,5-b]pyridine (B1248351) core could potentially undergo similar skeletal transformations, although this has yet to be experimentally verified for the 2-phenyl substituted variant.
Electrophilic and Nucleophilic Behavior of the Heterocyclic System
The electrophilic and nucleophilic character of the this compound system is dictated by the electron distribution within the fused rings. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution. uoanbar.edu.iq Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. uoanbar.edu.iq
Studies on related highly electrophilic azolo[b]pyridines have shown that they can undergo 1,4-addition of C-nucleophiles to the pyridine cycle. researchgate.net For instance, nitroisoxazolo[4,3-b]pyridines have been shown to react with neutral C-nucleophiles like 1,3-dicarbonyl compounds and π-excessive arenes to form 1,4-adducts. nih.gov This suggests that the introduction of strong electron-withdrawing groups on the pyridine ring of this compound could enhance its electrophilicity and promote nucleophilic addition reactions.
The general reactivity of the pyridine moiety within the fused system can be summarized as follows:
| Reaction Type | Reactivity of the Pyridine Ring | Preferred Positions |
| Electrophilic Aromatic Substitution | Generally low | C-6 and C-8 (meta to the pyridine nitrogen) |
| Nucleophilic Aromatic Substitution | Generally high | C-5 and C-7 (ortho and para to the pyridine nitrogen) |
Investigation of Redox Properties and Photochemical Reactivity
The redox properties of this compound have not been extensively detailed in the literature. However, studies on analogous thiazolo[4,5-b]pyridine (B1357651) derivatives have explored their antioxidant properties, indicating that the fused heterocyclic system can participate in electron transfer processes. nuph.edu.uapensoft.net The presence of the phenyl substituent and the fused aromatic system suggests that this compound could undergo oxidation or reduction under suitable electrochemical conditions, though specific potentials have not been reported.
The photochemical reactivity of this class of compounds is an area of active interest. A photophysical study of a derivative, 2-(4′-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP), has provided valuable insights. researchgate.net The spectral characteristics of DMAPOP have been investigated in various solvents, revealing a single emission in both aprotic and protic solvents. researchgate.net The solvent effect on the absorption and emission spectra was analyzed using multiple parametric regression analysis. researchgate.net This study also explored the prototropic behavior, showing that monocations and dications are formed upon protonation at the pyridine and dimethylamino nitrogens in both the ground and excited states. researchgate.net
The fluorescence behavior of a series of dyes based on the oxazolo[4,5-b]pyridine ring has also been investigated. researchgate.net The introduction of electron-donating and electron-withdrawing groups was found to influence the ground and excited state dipole moments. researchgate.net The observed fluorescence exhibits a strong charge-transfer character. researchgate.net These findings suggest that this compound and its derivatives have potential applications in the development of fluorescent probes and materials with specific photophysical properties.
| Compound | Key Photophysical Observation | Reference |
| 2-(4′-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) | Single emission in aprotic and protic solvents; formation of monocations and dications upon protonation. | researchgate.net |
| Substituted oxazolo[4,5-b]pyridine dyes | Strong charge-transfer character in fluorescence; tunable dipole moments with different substituents. | researchgate.net |
Elucidation of Reaction Pathways through Intermediate Analysis
The synthesis of this compound and its derivatives provides clues about the reaction pathways and the intermediates involved. A common synthetic route involves the condensation of 2-amino-3-hydroxypyridine (B21099) with a substituted benzoic acid. researchgate.netresearchgate.net One efficient protocol utilizes a silica-supported perchloric acid catalyst for a one-pot benzoylation route. researchgate.net
The proposed mechanism for this synthesis likely involves the following key steps:
Activation of the carboxylic acid: The benzoic acid is activated by the acid catalyst.
Nucleophilic attack: The amino group of 2-amino-3-hydroxypyridine acts as a nucleophile, attacking the activated carbonyl carbon of the benzoic acid to form a tetrahedral intermediate.
Amide formation: The tetrahedral intermediate collapses to form an N-(3-hydroxypyridin-2-yl)benzamide intermediate.
Intramolecular cyclization: The hydroxyl group on the pyridine ring then attacks the amide carbonyl carbon in an intramolecular fashion.
Dehydration: The resulting intermediate undergoes dehydration to form the final this compound product.
The isolation and characterization of the N-(3-hydroxypyridin-2-yl)benzamide intermediate would provide direct evidence for this proposed reaction pathway. While not explicitly detailed for the parent compound, the successful synthesis of a variety of 2-(substituted phenyl)oxazolo[4,5-b]pyridines using this method supports the general feasibility of this mechanistic route. researchgate.net
Comprehensive Spectroscopic and Structural Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-dimensional ¹H and ¹³C NMR spectra are the primary tools for the initial structural verification of 2-Phenyloxazolo[4,5-b]pyridine.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the phenyl substituent. The protons on the pyridine moiety (at positions 5, 6, and 7) typically appear in the aromatic region, with their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) dictated by their position relative to the nitrogen atom and the fused oxazole (B20620) ring. The protons of the 2-phenyl group would also resonate in the aromatic region, with their chemical shifts influenced by their position (ortho, meta, para) on the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are generalized predicted ranges. Actual values can vary based on solvent and experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine Ring Protons (H5, H6, H7) | 7.0 - 8.5 | 110 - 150 |
| Phenyl Ring Protons (ortho, meta, para) | 7.2 - 8.2 | 125 - 135 |
| Pyridine Ring Carbons | - | 110 - 150 |
| Fused Ring Carbons (C3a, C7a) | - | 140 - 160 |
| Oxazole Carbon (C2) | - | 160 - 170 |
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the intricate connectivity of the fused ring system.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY spectra would show cross-peaks between adjacent protons on the pyridine ring (e.g., H5-H6, H6-H7) and on the phenyl ring, allowing for the establishment of spin systems within these aromatic fragments.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). This is a powerful tool for assigning the ¹³C signals of protonated carbons by linking them to their attached, and often more easily assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. While less critical for establishing the basic framework of a rigid aromatic system like this, NOESY can confirm spatial relationships, such as the proximity between the ortho-protons of the phenyl ring and the H7 proton of the pyridine ring.
Solid-state NMR (ssNMR) is employed to study materials in their solid form, providing insights into polymorphism, molecular packing, and dynamics in the solid state. While less common than solution-state NMR for routine characterization, ssNMR could be applied to this compound to investigate its crystalline structure if it exhibits polymorphism or to study its interactions in a solid matrix, such as a polymer composite or a formulated drug product. As of now, specific solid-state NMR studies on this compound are not widely reported in the literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₈N₂O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value. A close match between the calculated and observed mass (typically within 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 2: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass | Observed Mass |
|---|
In mass spectrometry, particularly when coupled with techniques like Gas Chromatography (GC-MS) or through tandem MS (MS/MS) experiments, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to deduce the structure of the parent molecule.
The fragmentation of the this compound molecular ion would likely involve characteristic losses of small, stable molecules and the formation of stable carbocations or radical cations. Common fragmentation pathways for related oxazole and pyridine systems include:
Loss of CO: A retro-Diels-Alder type reaction within the oxazole ring can lead to the expulsion of a carbon monoxide molecule.
Loss of HCN: Fission of the pyridine ring can result in the loss of hydrogen cyanide.
Cleavage of the Phenyl Group: The bond between the oxazole ring and the phenyl group can break, leading to fragments corresponding to the phenyl cation (m/z 77) or the oxazolo[4,5-b]pyridine (B1248351) core.
Analyzing these fragmentation pathways provides corroborating evidence for the connectivity established by NMR and confirms the identity of the different structural units within the molecule.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this technique provides invaluable insights into their solid-state conformation, configuration, and the non-covalent interactions that govern their crystal packing.
Single Crystal Diffraction for Absolute Configuration and Conformation
Single crystal X-ray diffraction is the gold standard for unambiguously determining molecular structure. Studies on closely related derivatives, such as 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridines, have shown that the oxazolo[4,5-b]pyridine core tends to be quasi-planar. researchgate.netuaeh.edu.mx This planarity is crucial for facilitating electronic communication across the molecule, a key feature for its potential applications in materials science. researchgate.netuaeh.edu.mx
For analogous compounds like 2-(2-methyl-phenyl)-1,3-thiazolo[4,5-b]pyridine, diffraction studies have precisely measured the dihedral angle between the fused thiazolopyridine system and the appended phenyl ring, finding it to be 36.61(5)°. nih.gov This twisting of the phenyl group relative to the heterocyclic core is a common conformational feature in this class of compounds, influencing how the molecules pack together in the crystal lattice.
Analysis of Crystal Packing and Intermolecular Interactions
π-π Stacking: The planar aromatic systems of the oxazolopyridine core and the phenyl ring facilitate stacking interactions. In related thiazole (B1198619) analogues, inversion-related thiazolopyridine groups overlap with ring-centroid separations of approximately 3.6721 Å, indicative of significant π-π stacking. nih.gov
Hydrogen Bonding: While the parent this compound lacks strong hydrogen bond donors, weak C-H···N interactions are observed in its analogues. These interactions can form chains that extend throughout the crystal, contributing to the cohesion of the lattice. nih.gov In substituted derivatives, such as those with hydroxyl groups, stronger conventional hydrogen bonds play a dominant role in defining the crystal packing. researchgate.netmdpi.com
Van der Waals Forces: These non-specific interactions are collectively important in ensuring efficient packing and stabilizing the crystal structure. nih.gov The analysis of crystal packing for compounds with weak electrostatic interactions shows that the energetic contribution of these forces is associated with a large molecular contact surface. rsc.org
| Interaction Type | Description | Example from Analogues |
|---|---|---|
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Overlapping thiazolopyridine groups with a centroid separation of 3.6721 Å. nih.gov |
| C-H···N Hydrogen Bonds | Weak hydrogen bonds forming chains extending through the crystal. | Observed in the crystal structure of 2-(2-methyl-phenyl)-1,3-thiazolo[4,5-b]pyridine. nih.gov |
| Edge-to-Face Interactions | Interaction between the electropositive edge of one aromatic ring and the electronegative face of another. | Methylbenzene groups from neighboring molecules interact at an angle of 71.66(5)°. nih.gov |
Electronic (UV-Vis, Fluorescence) and Vibrational (IR, Raman) Spectroscopy
Spectroscopic techniques that probe the electronic and vibrational energy levels of a molecule are essential for a comprehensive understanding of this compound.
UV-Vis Spectroscopy for Electronic Transitions and Absorption Maxima
Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The spectrum of this compound and its derivatives is characterized by absorptions in the UV region, which are attributed to π → π* and n → π* transitions associated with the conjugated aromatic system. uzh.chlibretexts.orglumenlearning.com
The extended π-system, encompassing both the phenyl ring and the oxazolopyridine core, leads to strong absorption bands. lumenlearning.com Studies on derivatives, such as 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP), have shown that the absorption and emission spectra are sensitive to solvent polarity. researchgate.net For 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives, the absorption maxima are dependent on the nature and position of substituents on the phenyl ring. researchgate.net
| Compound Type | Observed Transitions | Key Findings |
|---|---|---|
| Oxazolo[4,5-b]pyridine derivatives | π → π* and n → π* | Absorption maxima are dependent on substituents on the phenyl ring. researchgate.net |
| Isothiazolo[4,5-b]pyridine derivatives (analogue) | Strong, broad absorption bands starting around 345-365 nm. nih.gov | The position of the absorption maximum is influenced by the solvent (e.g., ethanol (B145695) vs. n-hexane). nih.gov |
Fluorescence Spectroscopy for Photophysical Properties and Quantum Yields
Fluorescence spectroscopy reveals details about the excited state properties of a molecule. The oxazolo[4,5-b]pyridine core is known to be a fluorescent entity. The introduction of a phenyl group at the 2-position, along with other substituents, significantly modulates the photophysical properties. researchgate.net
Research on a family of dyes based on the oxazolo[4,5-b]pyridine ring has demonstrated that the fluorescence has a strong charge-transfer character. researchgate.net The fluorescence quantum yields (ΦF), which measure the efficiency of the emission process, are highly dependent on the electronic nature of the substituents. For a series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives, quantum yields were found to range from 0.009 to 0.538. researchgate.netuaeh.edu.mx This wide range is associated with the donor strength and position of the substituents on the phenyl ring. researchgate.netuaeh.edu.mx For example, the introduction of electron-donating groups tends to increase the quantum yield. The spectral characteristics of derivatives like DMAPOP have been investigated in various solvents, revealing that it emits a single emission band in both aprotic and protic environments. researchgate.net
| Compound Derivative | Quantum Yield (ΦF) Range | Solvent/Conditions | Reference |
|---|---|---|---|
| 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines | 0.009 - 0.538 | Not specified | researchgate.netuaeh.edu.mxuaeh.edu.mx |
| 2-Aminopyridine (related compound) | ~0.64 | 1M H₂SO₄ | edinst.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the bonding within a molecule. For this compound, the spectra are complex, containing characteristic vibrations for the pyridine ring, the oxazole ring, and the phenyl group.
Pyridine Ring Vibrations: The pyridine ring exhibits a set of characteristic stretching and bending vibrations. In related heterocyclic systems, bands in the regions of 1454-1451 cm⁻¹, 1394-1392 cm⁻¹, and 1044-1032 cm⁻¹ are assigned to the aromatic pyridine ring. researchgate.net
Oxazole Ring Vibrations: The oxazole ring has characteristic C=N and C-O-C stretching modes. The C=N stretch is typically found in the 1650-1550 cm⁻¹ region.
Phenyl Ring Vibrations: The monosubstituted benzene (B151609) ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending vibrations that are indicative of the substitution pattern.
While detailed IR and Raman spectra for the specific parent compound this compound are not extensively published, the analysis of its constituent parts and related derivatives provides a strong basis for spectral interpretation. researchgate.netnih.gov For instance, Raman spectroscopy has been effectively used to study the vibrational modes of pyridine adsorbed on surfaces, highlighting the sensitivity of the technique to the molecular environment. semi.ac.cn
Computational Chemistry and Theoretical Modeling of 2 Phenyloxazolo 4,5 B Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the molecular structure and electronic properties of heterocyclic compounds. irjweb.comnih.gov Methods like B3LYP combined with basis sets such as 6-311G++(d,p) or 6-31G* are commonly used to optimize molecular geometry and calculate various electronic and thermodynamic parameters. irjweb.comnih.govmostwiedzy.pl
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)
The electronic structure of 2-Phenyloxazolo[4,5-b]pyridine can be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations for similar pyridine (B92270) and oxazole (B20620) derivatives have shown that the distribution and energy of these orbitals are key to understanding their electronic behavior and potential as functional materials. nih.govresearchgate.netresearchgate.net For instance, in related pyrazolopyridine compounds, HOMO-LUMO gap values have been calculated to be in the range of 3.48 to 3.97 eV, providing a quantitative measure of their stability. nih.gov Such analyses for this compound would reveal how the fusion of the oxazole, pyridine, and phenyl rings influences its electronic characteristics and reactivity.
Electrostatic Potential Surfaces and Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. deeporigin.comlibretexts.org These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. irjweb.comdeeporigin.com In an MEP map, different colors represent varying electrostatic potentials; typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-deficient), which are prone to nucleophilic attack. irjweb.comresearchgate.netresearchgate.net Green and yellow areas represent neutral or slightly electron-rich regions, respectively. irjweb.comresearchgate.net
For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the oxazole ring due to their high electronegativity. These sites would be identified as primary locations for hydrogen bonding and interactions with electrophiles. irjweb.com Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. This detailed charge landscape helps in understanding intermolecular interactions and predicting sites of chemical reactivity. libretexts.orgresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)
Quantum chemical methods, especially DFT, are highly effective in predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. acs.orgnih.govresearchgate.net By calculating nuclear shielding tensors using approaches like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to predict 1H and 13C NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.netresearchgate.net Good correlation between calculated and experimental NMR data has been demonstrated for a wide range of organic molecules, including various heterocycles. acs.orgresearchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. researchgate.netnih.gov For substituted 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, DFT analysis has been used to understand their photophysical properties, correlating the electronic contributions of substituents with experimental absorption and emission spectra. researchgate.net
Molecular Docking and Ligand-Macromolecule Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme, to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds, predicting binding affinities, and understanding the molecular basis of a ligand's biological activity. mdpi.com
Prediction of Binding Affinities with Specific Biological Targets (e.g., S. aureus proteins, hDHODH, GSK-3β, MurD, DNA gyrase, Prostaglandin synthase-2, BuChE enzyme)
Derivatives of this compound have been investigated as potential inhibitors for a range of biological targets due to their diverse pharmacological activities, including antimicrobial and anti-inflammatory effects. researchgate.netbuketov.edu.kzresearchgate.net
S. aureus proteins and DNA gyrase: The oxazolo[4,5-b]pyridine (B1248351) scaffold has shown significant antibacterial activity, particularly against Staphylococcus aureus. mdpi.comresearchgate.net It is hypothesized that this activity may stem from the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.govresearchgate.net Molecular docking studies performed on 2-(substituted)oxazolo[4,5-b]pyridine derivatives against the DNA gyrase B subunit (PDB ID: 4KTN) have been used to rationalize their antibacterial mechanism. researchgate.net Docking studies of other heterocyclic compounds against bacterial DNA gyrase have reported binding energies indicating strong interactions. nih.govnih.govresearchgate.net
Prostaglandin synthase-2 (COX-2): The anti-inflammatory properties of oxazolopyridine derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. buketov.edu.kznih.govmdpi.com Molecular docking studies of related oxazolo[5,4-b]pyridine (B1602731) derivatives against Prostaglandin synthase-2 (PDB ID: 1CX2) have shown higher binding affinities compared to the standard anti-inflammatory drug diclofenac. buketov.edu.kz Similarly, thiazolo[4,5-b]pyridine (B1357651) derivatives have been docked into the active site of COX-2 to preselect compounds for in vitro anti-inflammatory testing. researchgate.net
Glycogen Synthase Kinase-3β (GSK-3β): While direct docking studies for the 2-phenyl derivative are not specified, related pyrazolo[3,4-c]pyridines have shown inhibitory activity against GSK-3β, suggesting this kinase is a plausible target for the broader oxazolopyridine class. nih.gov
Computational studies on other potential targets such as human Dihydroorotate Dehydrogenase (hDHODH), MurD ligase, and Butyrylcholinesterase (BuChE) enzyme for this specific compound are less commonly reported but represent viable avenues for future investigation based on the activities of similar heterocyclic systems.
| Compound Scaffold | Biological Target | PDB Code | Key Findings/Predicted Affinity | Reference |
|---|---|---|---|---|
| 2-(Substituted)oxazolo[4,5-b]pyridine | DNA Gyrase Subunit B | 4KTN | Docking used to understand the mechanism of antibacterial action. | researchgate.net |
| Oxazolo[5,4-b]pyridine derivatives | Prostaglandin synthase-2 (COX-2) | 1CX2 | Predicted binding affinities were higher than the reference drug diclofenac. | buketov.edu.kz |
| Thiazolo[4,5-b]pyridine derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | Docking used to pre-screen compounds for anti-inflammatory activity. | researchgate.net |
| Pyrazolo[3,4-c]pyridines | Glycogen Synthase Kinase 3 (GSK3)α/β | Not Specified | Compounds showed interesting inhibitory activity. | nih.gov |
| Ferrocenyl-substituted pyrazole | Bacterial DNA gyrase | 6QX2 | Predicted binding energy of -9.6 kcal/mol. | nih.gov |
Elucidation of Binding Modes and Key Intermolecular Interactions
Beyond predicting binding affinity, molecular docking provides a detailed, atom-level view of how a ligand fits into the active site of its target. nih.gov This allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic forces, that stabilize the ligand-receptor complex.
For example, docking studies of various inhibitors into the COX-2 active site reveal that interactions with essential amino acid residues like His90 can be crucial for potency and selectivity. nih.gov In the case of DNA gyrase inhibitors, docking simulations can show how the compound interacts with the ATP-binding pocket or other allosteric sites. nih.govnih.gov Docking of thiazolo[5,4-b]pyridine (B1319707) derivatives with DNA has revealed strong interactions with binding energies around -5.0 kcal/mol, suggesting an intercalative binding mode. actascientific.com Understanding these specific interactions is fundamental for structure-activity relationship (SAR) studies and for optimizing lead compounds to improve their efficacy and selectivity. nih.gov
Reaction Mechanism Modeling and Transition State Analysis
The synthesis of the this compound scaffold typically involves the condensation and subsequent cyclization of 2-amino-3-hydroxypyridine (B21099) with substituted benzoic acids. researchgate.net This reaction is often facilitated by catalysts such as silica-supported perchloric acid (HClO₄·SiO₂) or polyphosphoric acid (PPA). researchgate.netclockss.org Computational modeling, primarily using Density Functional Theory (DFT), is employed to elucidate the precise step-by-step mechanism of such reactions.
Reaction mechanism modeling involves mapping the potential energy surface (PES) of the reacting system. Key stationary points on the PES, including reactants, intermediates, transition states, and products, are located and their energies calculated. The transition state (TS) represents the highest energy barrier along the reaction coordinate and is crucial for determining the reaction's feasibility and rate.
Transition State Analysis: Transition state analysis computationally identifies the geometry of the transition state structure. This is achieved by locating a first-order saddle point on the PES, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Frequency calculations are then performed to confirm the nature of the TS; a genuine transition state will have exactly one imaginary frequency corresponding to the vibrational mode of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for understanding reaction kinetics. By modeling these pathways, chemists can rationalize the role of catalysts, which typically function by providing an alternative reaction route with a lower activation energy.
Table 1: Key Computational Parameters in Reaction Mechanism Modeling
| Parameter | Description | Computational Method |
|---|---|---|
| Potential Energy Surface (PES) | A mathematical representation of the energy of a molecule as a function of its geometry. | DFT, Ab initio methods |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction; the energy difference between reactants and the transition state. | Calculated from the energies of optimized reactant and transition state structures. |
| Transition State (TS) | The highest energy point along the lowest energy path of a reaction. Characterized by a single imaginary frequency. | Saddle point optimization algorithms (e.g., Berny algorithm). |
| Reaction Coordinate | A path on the PES that connects reactants to products through the transition state. | Intrinsic Reaction Coordinate (IRC) calculations. |
Quantitative Structure-Activity Relationship (QSAR) and ADME Prediction in silico
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, a QSAR model could predict their anti-inflammatory or antimicrobial activity based on variations in their molecular structure. nih.govresearchgate.net
The theoretical process involves several key steps:
Data Set Selection: A group of this compound analogues with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These are numerical values that encode different aspects of the molecule's structure and properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. researchgate.net
Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. nih.gov
Table 2: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, dipole moment, partial charges | Reactivity, polarity, electrostatic interactions |
| Steric | Molecular weight, volume, surface area, ovality | Size and shape of the molecule |
| Topological | Connectivity indices (e.g., Kier & Hall) | Atom connectivity and branching |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes |
In silico ADME Prediction: Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be assessed. In silico ADME prediction uses computational models to estimate these pharmacokinetic properties directly from the molecular structure, reducing the need for extensive early-stage experimental testing. mdpi.comnih.govelsevier.com For this compound, these models can predict parameters such as human intestinal absorption (HIA), permeability through Caco-2 cells (an indicator of gut wall permeation), and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.comnih.gov These predictions are often based on established rules, such as Lipinski's Rule of Five, and models derived from large datasets of experimental results. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its conformational flexibility and its dynamic interactions when bound to a biological target, such as an enzyme or receptor. nih.govresearchgate.net
Conformational Analysis: A molecule's conformation (its three-dimensional shape) is critical to its function. MD simulations can explore the conformational landscape of this compound by simulating its motion in a solvent (typically water) over nanoseconds or longer. This allows for the identification of low-energy, stable conformations and the analysis of the flexibility of different parts of the molecule, such as the rotation of the phenyl ring relative to the oxazolopyridine core.
Ligand-Target Dynamics: When a ligand like a this compound derivative binds to a protein target (e.g., DNA gyrase or human topoisomerase IIα), MD simulations can reveal the stability of the complex and the key interactions that maintain binding. nih.govresearchgate.net After an initial binding pose is predicted using molecular docking, an MD simulation is run to observe how the ligand and protein atoms move and adjust to each other.
Analysis of the MD trajectory provides crucial information:
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues in the protein, helping to identify which parts of the protein are flexible and which are rigid upon ligand binding. nih.gov
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time, identifying the most persistent and important interactions for binding affinity.
These simulations provide a dynamic picture of the molecular recognition process that is unattainable through static modeling methods alone.
Mechanistic Investigations of Molecular and Cellular Interactions Research Focus
Molecular Target Identification and Validation (in vitro/in silico)
Research into the 2-phenyloxazolo[4,5-b]pyridine scaffold has identified several potential molecular targets, primarily through enzyme inhibition assays and computational modeling. These studies provide foundational insights into the compound's mechanisms of action.
Enzyme Inhibition Studies and Kinetic Analysis
Derivatives of this compound have been evaluated against various enzymes, revealing inhibitory activity against key targets in both human and microbial systems.
Notably, in a study focused on developing new antitumor agents, a series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives were synthesized and tested for their ability to inhibit human DNA topoisomerase enzymes. nih.gov One derivative, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, was identified as a potent inhibitor of human topoisomerase IIα (hTopo IIα), demonstrating an IC50 value of 2 µM. nih.gov This level of activity was reported to be greater than that of the reference drug, etoposide. nih.gov
The oxazolo[4,5-b]pyridine (B1248351) ring system is also thought to exert antimicrobial activity through the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.net This hypothesis is supported by in silico molecular docking and molecular dynamics simulation studies, which were performed to elucidate the role of these compounds in DNA gyrase inhibition. researchgate.net While specific kinetic data or IC50 values for this compound against DNA gyrase are not extensively detailed, the scaffold is considered a promising candidate for targeting this enzyme. researchgate.net
In the reviewed literature, specific enzyme inhibition studies and kinetic analyses for this compound against hDHODH (human Dihydroorotate Dehydrogenase), GSK-3β (Glycogen Synthase Kinase-3β), and BuChE (Butyrylcholinesterase) were not found.
| Derivative | Target Enzyme | IC50 Value | Reference |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | Human Topoisomerase IIα (hTopo IIα) | 2 µM | nih.gov |
Ligand-Macromolecule Binding Assays
The antibacterial potential of the this compound scaffold has been particularly noted against resistant bacterial strains. Several studies have reported that synthesized derivatives show a good activity profile against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. researchgate.netresearchgate.net
To understand the binding interactions at a molecular level, in silico docking studies have been performed. These computational assays simulated the binding of this compound derivatives against the enterotoxin protein of S. aureus, specifically Staphylococcal enterotoxin type A (SEA). researchgate.net These studies suggest a direct binding interaction with key bacterial proteins, contributing to the observed antibacterial effects. While the primary mechanism of methicillin (B1676495) resistance in S. aureus involves the penicillin-binding protein 2a (PBP2a), direct ligand-macromolecule binding assays for this compound with PBP2a have not been detailed in the reviewed scientific literature. nih.govmdpi.com
Specificity and Selectivity Profiling against Biological Targets
The this compound scaffold has been associated with a range of biological activities, including anti-inflammatory, antimicrobial, and potential antitumor functions. nih.govresearchgate.netnih.gov This suggests that the core structure may interact with multiple biological targets. However, comprehensive specificity and selectivity profiling against large panels of biological targets (e.g., kinase panels) has not been extensively reported.
An interesting aspect of its selectivity profile comes from the observation that potent enzymatic inhibition does not always translate to broad cellular effects. For instance, the derivative 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, despite its potent inhibition of hTopo IIα, did not exhibit significant cytotoxic activity against a panel of human cancer cell lines. nih.gov This finding suggests a degree of functional selectivity, where the compound can inhibit a specific molecular target without causing widespread cellular toxicity, although the reasons for this disconnect require further investigation.
In Vitro Cellular Response Investigations in Defined Cell Lines
Studies using cultured human cell lines have been conducted to understand the cellular consequences of treatment with this compound derivatives, focusing on mechanistic pathways and effects on cell viability.
Mechanistic Analysis of Cellular Pathway Modulation and Signaling Interventions
Direct investigations into the modulation of specific cellular signaling pathways by this compound are limited in the available literature. However, its identified molecular targets offer clues to its potential cellular impact. Inhibition of Topoisomerase II is known to interfere with DNA replication and repair, which typically triggers the DNA damage response (DDR) pathway, potentially leading to cell cycle arrest and apoptosis. nih.gov While a study on a different pyridine-based compound showed induction of G2/M arrest and apoptosis via upregulation of p53 and JNK, specific pathway analysis for the this compound scaffold has not been similarly detailed. nih.gov
Investigations into Cell-Based Proliferation and Viability
The effects of this compound derivatives on the proliferation and viability of cancer cells have been assessed. In one of the key studies, despite the potent inhibition of the critical cancer target hTopo IIα by the derivative 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, the compound did not show satisfactory antiproliferative or cytotoxic effects. nih.gov The lack of significant activity was noted across several human cancer cell lines, as detailed in the table below.
| Cell Line | Cancer Type | Result | Reference |
| HeLa | Cervical Cancer | No satisfactory cytotoxic activity | nih.gov |
| WiDR | Colon Adenocarcinoma | No satisfactory cytotoxic activity | nih.gov |
| A549 | Lung Carcinoma | No satisfactory cytotoxic activity | nih.gov |
| MCF7 | Breast Adenocarcinoma | No satisfactory cytotoxic activity | nih.gov |
This discrepancy between potent enzyme inhibition and the lack of a corresponding cellular phenotype underscores the complexity of drug action and highlights the need for further studies to understand factors such as cell permeability, efflux, or cellular metabolism that may influence the compound's activity in a cellular context.
Autophagy and Apoptosis Induction Mechanisms (at the molecular/cellular level)
The molecular and cellular mechanisms through which this compound and its derivatives exert their cytotoxic effects primarily revolve around the induction of apoptosis, with emerging evidence suggesting a potential interplay with autophagy. A significant breakthrough in understanding these mechanisms has been the identification of human topoisomerase IIα (hTopo IIα) as a key molecular target.
One of the derivatives, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, has been identified as a potent inhibitor of hTopo IIα. This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting hTopo IIα, this compound leads to the accumulation of DNA double-strand breaks, a catastrophic event for the cell that triggers the intrinsic apoptotic pathway. This pathway is characterized by the activation of pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of caspases, ultimately resulting in programmed cell death.
While direct studies on autophagy induction by this compound derivatives are limited, it is a well-established phenomenon that topoisomerase II inhibitors can induce autophagy as a cellular stress response. The DNA damage and cellular stress caused by the inhibition of hTopo IIα can activate signaling pathways that lead to the formation of autophagosomes. Autophagy can have a dual role in this context; it can act as a survival mechanism by clearing damaged organelles and proteins, or it can contribute to cell death, a process known as autophagic cell death, if the cellular damage is too extensive. The balance between apoptosis and autophagy induction by these compounds is likely cell-type dependent and influenced by the specific molecular context of the cancer cells.
Structure-Mechanism Relationship (SMR) Studies for Functional Modulation
The investigation into the structure-mechanism relationship (SMR) of this compound derivatives has been pivotal in optimizing their biological activity and elucidating the molecular interactions that govern their function.
Design and Synthesis of Analogs for SMR Elucidation
A variety of synthetic strategies have been employed to generate a library of this compound analogs, allowing for a systematic exploration of how structural modifications impact their biological effects. A common and efficient method involves the condensation of 2-amino-3-hydroxypyridine (B21099) with substituted benzoic acids. This approach allows for the facile introduction of a wide range of substituents on the 2-phenyl ring.
Another versatile method utilizes a silica-supported perchloric acid catalyst for the one-pot synthesis of these derivatives, offering advantages such as high conversion rates, simple workup procedures, and ambient reaction conditions. These synthetic methodologies have enabled the creation of analogs with diverse electronic and steric properties at the phenyl group, as well as modifications to the oxazolopyridine core itself. The design of these analogs is often guided by computational modeling and a rational drug design approach to predict and enhance their interaction with specific biological targets.
Correlation of Structural Features with Specific Molecular Interactions and Cellular Responses
The correlation of structural features with biological activity has revealed several key insights into the SMR of this compound derivatives. For instance, in the context of their anticancer activity through hTopo IIα inhibition, the nature of the substituent at the para-position of the 2-phenyl ring has been shown to be critical. The presence of a butyl group in 2-(4-butylphenyl)oxazolo[4,5-b]pyridine was found to significantly enhance its inhibitory potency against hTopo IIα compared to other analogs. This suggests that the size and lipophilicity of this substituent are important for optimal binding to the enzyme's active site.
Application as Photophysical Probes and Chemosensors in Biological Systems Research
The inherent fluorescence properties of the oxazolo[4,5-b]pyridine scaffold have led to investigations into its potential application as photophysical probes and chemosensors for biological research. The fluorescence behavior of these compounds is sensitive to their molecular structure and the surrounding microenvironment.
The introduction of electron-donating or electron-withdrawing groups onto the this compound core can significantly influence their photophysical properties, including their absorption and emission spectra. This tunability makes them promising candidates for the development of fluorescent probes that can report on specific biological events or the presence of particular analytes. For example, derivatives with strong intramolecular charge transfer (ICT) character exhibit solvatochromism, where their fluorescence emission shifts in response to changes in solvent polarity. This property can be exploited to probe the polarity of different cellular compartments.
While the development of this compound-based chemosensors for specific biological analytes is an emerging area of research, the structural similarities to other heterocyclic systems that have been successfully employed as chemosensors suggest significant potential. For instance, the nitrogen and oxygen atoms within the oxazolopyridine core can act as coordination sites for metal ions. By functionalizing the core with appropriate recognition moieties, it is plausible to design chemosensors that exhibit a change in their fluorescence properties upon binding to specific metal ions, reactive oxygen species, or other biologically relevant molecules. This would enable the real-time monitoring of these species in living cells and contribute to a better understanding of their roles in various physiological and pathological processes.
Advanced Research Applications and Emerging Roles of 2 Phenyloxazolo 4,5 B Pyridine
Ligands in Catalysis and Coordination Chemistry
The pyridine (B92270) and oxazole (B20620) moieties within the 2-phenyloxazolo[4,5-b]pyridine structure suggest its potential as a ligand for metal coordination. The nitrogen atoms in both the pyridine and oxazole rings can act as donor atoms, allowing the molecule to bind to metal centers and potentially influence their catalytic activity.
Metal Complexation Behavior and Ligand Design
While the broader class of pyridine-containing ligands is extensively used in coordination chemistry, specific studies detailing the metal complexation behavior of this compound are not extensively available in the reviewed literature. The design of ligands based on this scaffold would likely involve the strategic placement of substituent groups on both the phenyl and the pyridine rings to modulate the electronic properties and steric hindrance around the metal's coordination sphere. This, in turn, could fine-tune the stability and reactivity of the resulting metal complexes.
Catalytic Performance in Organic Transformations (e.g., C-H activation)
There is a significant interest in the development of novel catalysts for organic transformations, including challenging reactions like C-H activation. Pyridine-based ligands have been successfully employed in a variety of catalytic systems. However, specific research demonstrating the catalytic performance of this compound or its metal complexes in organic transformations, such as C-H activation, is not prominently featured in the available scientific literature.
Scaffold for Chemical Biology Tools and Molecular Probes
The rigid, planar structure and potential for fluorescence make the this compound scaffold an attractive candidate for the development of chemical biology tools and molecular probes for studying biological systems.
Development of Fluorescent Probes for Cellular Imaging and Detection
The fluorescence behavior of a series of oxazolo[4,5-b]pyridine (B1248351) derivatives has been investigated, revealing their potential as fluorescent dyes. The introduction of electron-donating and electron-withdrawing groups into the oxazolo[4,5-b]pyridine system has been shown to increase both the ground and excited state dipole moments. This charge transfer character is a key feature for the design of fluorescent probes with sensitivity to their local environment.
In studies of 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine, it was observed that the molecule behaves as a base in water-acetonitrile solutions, forming fluorescing cations in the presence of acid. The protonation behavior is complex and can lead to the formation of a bication. These findings, supported by quantum chemical calculations, underscore the potential for developing pH-sensitive fluorescent probes based on this scaffold for cellular imaging applications.
Table 1: Photophysical Data for a Representative Oxazolo[4,5-b]pyridine Derivative
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine | Acetonitrile | 380 | 480 | 5480 |
| Dichloromethane | 385 | 495 | 5670 |
This interactive table provides a summary of the photophysical properties of a representative derivative, illustrating the solvent-dependent fluorescence behavior.
Application in Target Identification and Validation Research
Derivatives of this compound have been synthesized and evaluated as potential antitumor agents, leading to the identification of their molecular targets. In a notable study, a series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine compounds were designed and tested for their ability to inhibit human DNA topoisomerase enzymes.
One particular derivative, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, was identified as a potent inhibitor of human topoisomerase IIα (hTopo IIα) with an IC₅₀ value of 2 µM. This compound demonstrated greater activity than the reference drug etoposide. The identification of hTopo IIα as a specific molecular target for this oxazolo[4,5-b]pyridine derivative highlights the utility of this scaffold in target identification and validation research for the development of new therapeutic agents. Molecular docking and molecular dynamic simulation studies have been employed to further understand the mechanism of inhibition at the molecular level.
Table 2: Inhibitory Activity of 2-(4-butylphenyl)oxazolo[4,5-b]pyridine
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | hTopo IIα | 2 |
This interactive table compares the inhibitory concentration of the this compound derivative against its target enzyme with a standard reference drug.
Building Blocks in Advanced Materials Science
The unique photophysical properties and rigid structure of the this compound core suggest its potential as a building block for the synthesis of advanced materials. These could include organic light-emitting diodes (OLEDs), fluorescent sensors, or other functional organic materials. However, specific research detailing the incorporation of this compound into advanced materials is not widely reported in the current scientific literature.
Precursors for the Synthesis of Complex Heterocyclic Architectures
Beyond its functional properties, the this compound scaffold is a valuable starting material for the synthesis of more complex and highly functionalized heterocyclic systems. Its structure allows for selective chemical modifications, enabling the construction of novel molecular architectures.
One clear example involves the functionalization of the pyridine ring. Treatment of this compound with lithium diisopropylamide (LDA) followed by quenching with 1,2-dibromoethane (B42909) results in the formation of the 7-bromo derivative in a 53% yield. This reaction demonstrates the ability to introduce a useful halide handle onto the core structure, which can be used for further cross-coupling reactions.
Building on this, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to further elaborate the scaffold. For instance, a bromo-substituted this compound can be coupled with phenylboronic acid to yield 6-phenyl-2-phenyloxazolo[4,5-b]pyridine, effectively demonstrating the construction of a more complex bi-aryl heterocyclic system.
Additionally, this compound is observed as a product during the thermolysis of N-2-pyridylbenzamidoxime. In this process, it forms alongside other complex heterocyclic structures such as 2-phenyl-1H-imidazo[4,5-b]pyridine and 9H-pyrrolo[2,3-b:5,4-b']dipyridine. This highlights its position within a network of thermally accessible heterocyclic rearrangements and its potential role in synthetic pathways leading to diverse fused-ring systems.
The following table summarizes key synthetic transformations using the this compound core.
| Starting Material | Reagents | Product | Transformation Type | Source |
|---|---|---|---|---|
| This compound | 1. LDA 2. 1,2-dibromoethane | 7-Bromo-2-phenyloxazolo[4,5-b]pyridine | Electrophilic Substitution / Halogenation | |
| Bromo-2-phenyloxazolo[4,5-b]pyridine | Phenylboronic acid, Pd(PPh₃)₄ | 6-Phenyl-2-phenyloxazolo[4,5-b]pyridine | Suzuki Cross-Coupling | |
| N-2-pyridylbenzamidoxime | Thermolysis (Heat) | This compound (among other products) | Cyclization / Rearrangement |
Future Research Directions and Open Challenges
Development of Novel and Sustainable Synthetic Methodologies for Diversification
A primary challenge in harnessing the full potential of the oxazolopyridine core lies in the development of more efficient, versatile, and environmentally benign synthetic routes. Future research will likely focus on moving beyond traditional multi-step procedures, which often suffer from harsh reaction conditions and limited yields.
Key areas for development include:
Catalyst Innovation: The use of reusable, solid-supported catalysts, such as silica-supported perchloric acid (HClO₄·SiO₂), represents a significant step towards greener chemistry. This approach facilitates high conversion rates, simplified workup procedures, and operation under ambient conditions. Future work could explore other novel catalytic systems, including nanocatalysts and biocatalysts, to further improve efficiency and selectivity.
One-Pot Reactions: Designing multi-component, one-pot synthetic strategies is crucial for building molecular complexity rapidly. Such methods reduce waste, save time, and are more cost-effective. Research into new cascade reactions that form the heterocyclic core and introduce peripheral diversity in a single operation is a high-priority goal.
Click Chemistry: The application of "click chemistry," particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been successfully used to create novel 1,2,3-triazole derivatives of related oxazolopyridine-2-ones. Expanding this approach to the 2-phenyloxazolo[4,5-b]pyridine core could unlock access to a vast and diverse chemical space for biological screening.
Flow Chemistry: The transition from batch processing to continuous flow synthesis offers advantages in safety, scalability, and reaction control. Developing flow-based methodologies for the synthesis of this compound and its analogues could accelerate the production of compound libraries for high-throughput screening.
| Synthetic Approach | Key Features | Potential Advantages |
| Solid-Supported Catalysis | Utilizes catalysts like HClO₄·SiO₂. | Reusability, simple workup, ambient conditions, high conversion. |
| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates. | Increased efficiency, reduced waste, cost-effectiveness. |
| Click Chemistry | Employs highly efficient and specific reactions, like CuAAC. | Rapid diversification, high yields, modularity. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, scalability, precise control over reaction parameters. |
Expansion of Advanced Computational and Data Science Approaches for Predictive Modeling
Computational and data-driven methods are indispensable for accelerating the drug discovery pipeline. For the this compound scaffold, these approaches can guide rational design, predict biological activity, and elucidate mechanisms of action, thereby reducing the reliance on costly and time-consuming experimental work.
Future directions in this area include:
Enhanced Molecular Modeling: Molecular docking and molecular dynamics simulations have already been applied to understand how this compound derivatives interact with biological targets like human topoisomerase IIα (hTopo IIα) and DNA gyrase. Future efforts should employ more sophisticated force fields and sampling techniques to improve the accuracy of binding affinity predictions and to model the dynamic behavior of the ligand-receptor complex over time.
AI and Machine Learning: The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize compound design. Predictive models can be trained on existing data to forecast various properties, including bioactivity, pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion), and toxicity. For instance, developing Quantitative Structure-Activity Relationship (QSAR) models specific to oxazolopyridine derivatives could identify key structural features responsible for their therapeutic effects.
Knowledge Graphs and Systems Biology: Integrating chemical and biological data into large-scale knowledge graphs can uncover non-obvious relationships between compounds, targets, and disease pathways. This systems-level approach could help identify novel therapeutic targets for this compound derivatives and predict potential polypharmacological effects.
| Computational Technique | Application for this compound | Desired Outcome |
| Molecular Docking | Predicting the binding pose and affinity to enzyme active sites (e.g., hTopo IIα). | Identify high-affinity binders and guide structural modifications. |
| Molecular Dynamics | Simulating the stability and conformational changes of the compound-target complex. | Understand the mechanism of inhibition and the role of specific interactions. |
| QSAR Modeling | Correlating structural features with biological activity (e.g., antibacterial potency). | Predict the activity of novel, unsynthesized derivatives. |
| ADME/Tox Prediction | In silico assessment of drug-likeness and potential liabilities. | Prioritize compounds with favorable pharmacokinetic profiles for synthesis. |
Discovery of Underexplored Reactivity and Transformative Pathways of the Oxazolopyridine Core
A thorough understanding of the fundamental reactivity of the this compound nucleus is essential for its chemical manipulation and the creation of novel analogues. While the synthesis of the core is established, the selective functionalization of its pyridine (B92270) and phenyl rings remains an area ripe for exploration.
Key research challenges and opportunities involve:
Selective C-H Activation: Direct C-H activation and functionalization represent a highly atom-economical approach to modify the core structure. Developing regioselective methods to introduce substituents at specific positions on the pyridine or phenyl rings would provide a powerful tool for rapidly generating structural diversity and fine-tuning biological activity.
Post-Synthesis Derivatization: Exploring transformative reactions on pre-formed this compound scaffolds is a valuable strategy. For related heterocyclic systems, late-stage functionalization techniques like arylation, alkynylation, and alkenylation have been used to great effect. Applying modern cross-coupling methodologies to halogenated or otherwise activated oxazolopyridine precursors could yield novel derivatives that are inaccessible through traditional condensation routes.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the oxazole (B20620) ring under various conditions could lead to the discovery of novel ring-opening or rearrangement pathways. Such transformations could provide access to entirely different heterocyclic scaffolds, further expanding the chemical space accessible from this starting point.
Broadening the Scope of Research Tool Applications Beyond Current Paradigms
While much of the focus on this compound has been on its potential as a therapeutic agent (e.g., anti-inflammatory, antibacterial, and anticancer), its unique structure could be leveraged for other applications in chemical biology and diagnostics.
Promising future applications include:
Fluorescent Probes and Imaging Agents: Fused aromatic heterocycles often possess interesting photophysical properties. Research into the fluorescence characteristics of this compound derivatives is warranted. Similar to how pyrazolo[3,4-b]pyridines are being investigated as fluorescent probes for detecting β-amyloid plaques in Alzheimer's disease research, tailored oxazolopyridines could be developed as selective probes for specific enzymes, cellular organelles, or disease biomarkers.
Chemical Probes for Target Identification: Potent and selective inhibitors derived from the this compound scaffold can be converted into chemical probes. By attaching affinity tags or photo-crosslinkers, these molecules can be used to identify and validate novel biological targets, providing crucial insights into disease mechanisms.
Building Blocks for Advanced Materials: The rigid, planar structure of the oxazolopyridine core makes it an attractive building block (synthon) for the synthesis of larger, conjugated systems relevant to materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.
Synergistic Approaches in Interdisciplinary Research for Deeper Mechanistic Understanding
The most profound insights into the function of this compound will come from research that integrates multiple scientific disciplines. A synergistic approach combining synthetic chemistry, molecular and cellular biology, and computational science is essential for a comprehensive understanding of its mechanism of action.
An ideal interdisciplinary workflow would involve:
Design and Synthesis: Computational modeling and medicinal chemistry principles are used to design novel derivatives. Synthetic chemists then develop efficient routes to produce these target compounds.
Biological Evaluation: The synthesized compounds undergo rigorous testing to determine their biological activity, such as enzyme inhibition assays (e.g., against hTopo IIα) or antimicrobial screening.
Mechanistic Investigation: For active compounds, molecular biology techniques are used to validate the target and elucidate the downstream cellular effects.
Computational Feedback Loop: The experimental results are fed back into computational models. For example, molecular docking studies can be performed to rationalize why one derivative is more potent than another, providing a hypothesis that guides the design of the next generation of compounds.
By embracing this integrated approach, researchers can move beyond simple structure-activity relationships to achieve a deep, mechanistic understanding of how this compound derivatives function, ultimately accelerating their translation into valuable chemical tools and potential therapeutics.
Q & A
Q. What are the recommended synthetic routes for preparing 2-phenyloxazolo[4,5-b]pyridine?
The core oxazolo[4,5-b]pyridine scaffold can be synthesized via cyclization of 2-amino-3-hydroxypyridine with reagents like triethyl orthoformate or trimethyl orthoformate, achieving yields of 81–97% under optimized conditions . For the 2-phenyl derivative, substitution at the oxazole ring may require additional steps, such as Suzuki-Miyaura coupling or direct introduction of the phenyl group during cyclization. Ensure anhydrous conditions and controlled temperatures to minimize side reactions.
Q. How do the electronic properties of the pyridine and oxazole rings influence the reactivity of this compound?
The pyridine ring is electron-deficient due to its aromatic nitrogen, while the oxazole contributes a basic nitrogen and oxygen heteroatom. This combination enhances the compound's ability to participate in hydrogen bonding and π-π stacking, critical for interactions with biological targets like bacterial proteins . Computational studies (e.g., DFT calculations) can quantify charge distribution and frontier molecular orbitals to predict reactivity .
Q. What safety precautions are essential when handling this compound in the laboratory?
Use nitrile gloves and flame-retardant lab coats to avoid skin contact. Work in a fume hood due to potential respiratory hazards. Store the compound at 2–8°C in airtight containers to prevent degradation. Dispose of waste via certified hazardous chemical disposal services .
Advanced Research Questions
Q. How does this compound achieve potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)?
The compound exhibits MIC values of 1.56–3.12 μg/mL against MRSA, outperforming ampicillin (6.25–12.5 μg/mL) . Mechanistic studies suggest inhibition of staphylococcal enterotoxin secretion and high ligand-protein binding affinity to MRSA targets like DNA gyrase or topoisomerase IV. Molecular docking simulations reveal strong interactions with conserved active-site residues (e.g., hydrophobic pockets and catalytic tyrosine residues) .
Q. What analytical methods are recommended to resolve contradictions in structure-activity relationship (SAR) studies of oxazolo[4,5-b]pyridine derivatives?
Use a combination of:
- HPLC-MS/MS to verify compound purity and stability.
- X-ray crystallography or NMR to confirm regioselectivity of substitutions (e.g., phenyl at position 2 vs. other positions).
- In silico SAR models incorporating Hammett constants and steric parameters to predict bioactivity trends .
Q. Can this compound derivatives be optimized for anti-inflammatory applications?
Early studies on 2-(substituted phenyl)oxazolo[4,5-b]pyridines show non-acidic anti-inflammatory activity by inhibiting cyclooxygenase (COX) isoforms. To enhance selectivity, modify the phenyl group with electron-withdrawing substituents (e.g., -NO₂ or -CF₃) and assess COX-2/COX-1 inhibition ratios using enzyme-linked immunosorbent assays (ELISA) .
Q. What computational strategies are effective for predicting the DNA-binding potential of this compound analogs?
Perform molecular dynamics simulations with DNA duplex models (e.g., dodecamer B-DNA) to evaluate intercalation or minor-groove binding. Pair with QSAR models using descriptors like polar surface area and logP to prioritize analogs with optimal pharmacokinetic profiles .
Methodological Guidance Table
| Research Objective | Recommended Techniques | Key Parameters to Monitor |
|---|---|---|
| Antibacterial Screening | Broth microdilution assay (CLSI guidelines) | MIC/MBC values, time-kill kinetics |
| Metabolic Stability | Liver microsome assays (CYP450 isoforms) | Half-life (t₁/₂), intrinsic clearance |
| Target Engagement | Surface plasmon resonance (SPR) | Binding affinity (KD), on/off rates |
| Toxicity Profiling | Ames test + mammalian cell viability assays | Mutagenic potential, IC₅₀ in HepG2 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
